molecular formula C8H10ClN B15329210 5-Chloro-2-isopropylpyridine

5-Chloro-2-isopropylpyridine

Cat. No.: B15329210
M. Wt: 155.62 g/mol
InChI Key: ZMIHLLNNQVJXDJ-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropylpyridine can be achieved through several methods. One common method involves the chlorination of 2-isopropylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective chlorination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-isopropylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl group can be oxidized to form different derivatives.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Major Products

    Substitution: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

5-Chloro-2-isopropylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and isopropyl groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-isopropylpyridine: Similar structure but with the positions of chlorine and isopropyl groups reversed.

    2-Isopropylpyridine: Lacks the chlorine atom, affecting its reactivity and applications.

    5-Chloropyridine: Lacks the isopropyl group, influencing its chemical properties and uses.

Uniqueness

5-Chloro-2-isopropylpyridine is unique due to the specific positioning of the chlorine and isopropyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIHLLNNQVJXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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